2-(3-Hydroxypiperidin-1-yl)acetic acid
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Overview
Description
2-(3-Hydroxypiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 2-(3-Hydroxypiperidin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functional groups. For example, the hydroxyl group can be introduced through hydroxylation reactions, while the acetic acid group can be added via carboxylation reactions . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group transformations .
Chemical Reactions Analysis
2-(3-Hydroxypiperidin-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification reagents like alcohols and acid catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Hydroxypiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
2-(3-Hydroxypiperidin-1-yl)acetic acid can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the hydroxyl and acetic acid functional groups.
Piperidinones: Compounds with a ketone functional group instead of the hydroxyl group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300110 |
Source
|
Record name | 3-Hydroxy-1-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-95-7 |
Source
|
Record name | 3-Hydroxy-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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